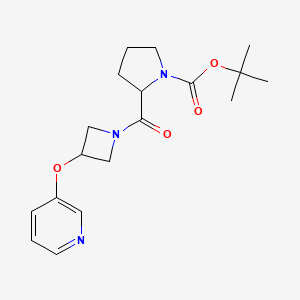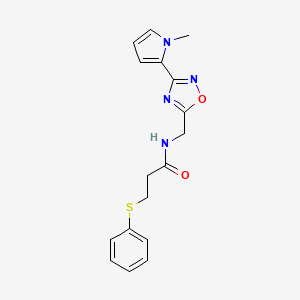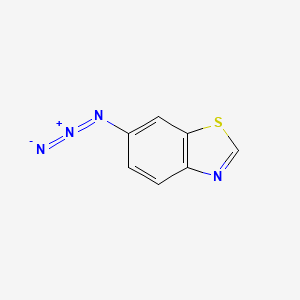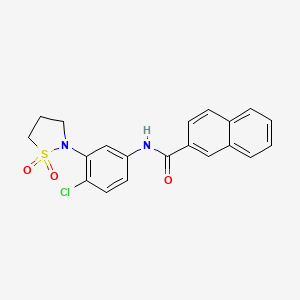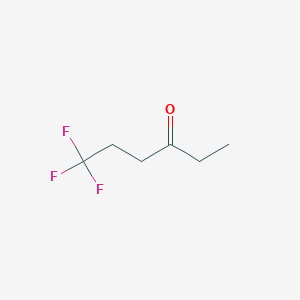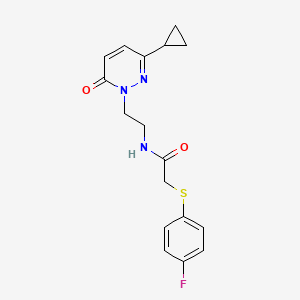![molecular formula C22H29N3O3 B2676409 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-29-2](/img/structure/B2676409.png)
8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the Cyclohexanecarbonyl Group: This step typically involves acylation reactions using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.
Addition of the Phenethyl Group: This can be achieved through nucleophilic substitution reactions, where a phenethyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halides and nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group can yield phenylacetaldehyde or phenylacetic acid, while reduction of the carbonyl groups can produce corresponding alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in drug design.
Biology and Medicine: In medicinal chemistry, 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential as a selective delta opioid receptor agonist . This makes it a candidate for the development of new analgesics with potentially fewer side effects compared to traditional opioids.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting specific receptors. Its unique structure also makes it a candidate for high-throughput screening in drug discovery programs.
作用機序
The compound exerts its effects primarily through interaction with delta opioid receptors. These receptors are part of the G-protein coupled receptor (GPCR) family and play a role in modulating pain and mood. The binding of the compound to these receptors activates intracellular signaling pathways, leading to analgesic effects .
類似化合物との比較
- N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide
- 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Uniqueness: What sets 8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific substitution pattern, which imparts unique binding properties and selectivity for delta opioid receptors. This selectivity is crucial for developing targeted therapies with fewer side effects .
特性
IUPAC Name |
8-(cyclohexanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c26-19(18-9-5-2-6-10-18)24-15-12-22(13-16-24)20(27)25(21(28)23-22)14-11-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYXUYLTIMTWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)
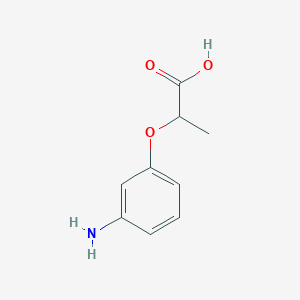
![2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2676332.png)
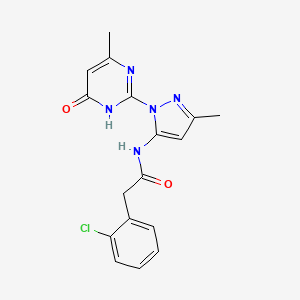
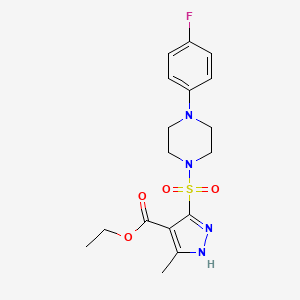
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2676336.png)
![2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one](/img/structure/B2676338.png)
